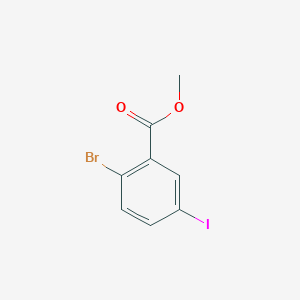

Methyl 2-Bromo-5-iodobenzoate

Descripción general

Descripción

Methyl 2-Bromo-5-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is a derivative of benzoic acid and is characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-Bromo-5-iodobenzoate can be synthesized through the esterification of 2-bromo-5-iodobenzoic acid. The typical procedure involves the reaction of 2-bromo-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Coupling Reactions

The compound participates in cross-coupling reactions due to the presence of halogen atoms at positions 2 (iodine) and 5 (bromine). These reactions are critical for synthesizing biaryl systems and complex molecules.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids enables the replacement of iodine or bromine with aryl/heteroaryl groups.

Example :

| Reaction Partners | Catalyst/Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 2-Triphenylenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 120 | 57% |

This reaction selectively replaces iodine due to its higher leaving-group ability compared to bromine .

Buchwald-Hartwig Amination

Copper-catalyzed coupling with amines facilitates aryl-amine bond formation.

Example :

| Amine Partner | Catalyst/Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethoxy)aniline | CuBr(PPh₃)₃, CS₂CO₃ | Toluene | 110 | 64.1% |

Nucleophilic Substitution

The electron-withdrawing ester group activates the aromatic ring for nucleophilic attack, with iodine being preferentially substituted over bromine.

Halogen Exchange

Iodine can be replaced by other nucleophiles under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI (in situ generation of I⁻) | H₂SO₄, 90°C | Substituted derivatives | 87% |

Hydroxylation

Controlled hydrolysis of the ester group yields carboxylic acid derivatives, though this requires strong acidic/basic conditions .

Ester Reduction

The methyl ester can be reduced to a primary alcohol using agents like LiAlH₄:

| Reagent | Solvent | Product | Notes | Source |

|---|---|---|---|---|

| DIBAL-H | THF/DCM | 5-Bromo-2-iodobenzaldehyde | Requires low temps (-78°C) |

Oxidative Functionalization

Oxidation of the aromatic ring or substituents has not been widely reported, but iodine’s susceptibility to oxidative cleavage (e.g., via ozonolysis) could be explored.

Regioselectivity and Mechanistic Insights

-

Iodine vs. Bromine Reactivity : Iodine undergoes substitution more readily due to weaker C-I bonds (234 kJ/mol vs. C-Br’s 285 kJ/mol).

-

Steric Effects : The ortho-iodine substituent may hinder reactions at the adjacent position, favoring para-bromine substitution in some cases .

Comparative Reaction Data

| Reaction Type | Preferred Site | Key Conditions | Catalysts | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Iodine (C2) | 100–120°C, Pd-based | Pd(PPh₃)₄ | 57–78% |

| Nucleophilic Substitution | Iodine (C2) | Polar solvents, acid/base | KI/H₂SO₄ | 70–87% |

| Amination | Bromine (C5) | Cu catalysts, high temp | CuBr(PPh₃)₃ | 60–64% |

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-Bromo-5-iodobenzoate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It is also used in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays.

Medicine: this compound is used in the development of new drugs

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 2-Bromo-5-iodobenzoate involves its interaction with specific molecular targets in biological systems. The bromine and iodine atoms on the benzene ring can participate in halogen bonding interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Methyl 2-Iodo-5-Bromobenzoate: Similar in structure but with different positioning of halogen atoms.

Methyl 3-Bromo-5-Iodobenzoate: Another isomer with bromine and iodine atoms at different positions on the benzene ring.

Methyl 2-Bromo-4-Iodobenzoate: A compound with bromine and iodine atoms at the 2 and 4 positions, respectively.

Uniqueness: Methyl 2-Bromo-5-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This unique structure allows for specific interactions with biological targets and can lead to distinct chemical reactivity compared to its isomers.

Actividad Biológica

Methyl 2-bromo-5-iodobenzoate is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHBrI O. The compound features a methyl ester group attached to a benzoic acid structure, with bromine and iodine substituents on the benzene ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms (bromine and iodine) can form halogen bonds with target molecules, enhancing binding affinity and specificity. Furthermore, the compound may modulate biological pathways by interacting with enzymes or receptors, influencing cellular functions such as apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are thought to arise from the compound's ability to inhibit specific enzymes or cellular pathways, suggesting potential therapeutic applications in drug development.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its structural characteristics that allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation, indicating its potential as a lead compound in cancer therapy .

Summary of Biological Activity Studies

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of this compound against Staphylococcus aureus found significant inhibition at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.

- Cancer Cell Line Studies : In research involving human breast cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability, with IC values indicating potent anticancer activity. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways involving caspase activation .

Propiedades

IUPAC Name |

methyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOJHDXDOIEMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.